Benzyl 4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate CAS 934192-22-0 chemical properties
Benzyl 4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate CAS 934192-22-0 chemical properties
An In-Depth Technical Guide to Benzyl 4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate (CAS 934192-22-0)
Introduction: A Versatile Scaffold in Modern Medicinal Chemistry
Benzyl 4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate is a heterocyclic compound built upon the privileged 4-quinolone core structure. The 4-quinolone motif is of immense interest in drug discovery, forming the foundation for a wide range of therapeutic agents with activities including antibacterial, antiviral, anticancer, and anti-inflammatory properties.[1][2][3][4] The defining features of this particular molecule are the ketone at the C-4 position and the presence of a benzyl carbamate (Cbz or Z group) on the quinoline nitrogen. This N-alkoxycarbonyl group serves not only as a crucial protecting group, modulating the reactivity of the heterocyclic system, but also influences the molecule's overall steric and electronic properties.[5]
This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the physicochemical properties, synthetic strategies, chemical reactivity, and potential applications of this valuable synthetic intermediate.
Physicochemical and Spectroscopic Profile
The fundamental properties of a compound are critical for its application in synthesis and screening. The data for Benzyl 4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate are summarized below.
| Property | Value | Source(s) |
| CAS Number | 934192-22-0 | [6] |
| Molecular Formula | C₁₇H₁₅NO₃ | [6] |
| Molecular Weight | 281.31 g/mol | Calculated |
| IUPAC Name | benzyl 4-oxo-2,3-dihydroquinoline-1(2H)-carboxylate | [6] |
| Appearance | Expected to be an off-white to yellow solid | General observation |
| Purity | Typically >95% | [6] |
Spectroscopic Characterization
While specific spectra for this exact compound are not publicly available, a detailed analysis of its structure allows for the confident prediction of its key spectroscopic features, drawing parallels from structurally similar N-acylated quinolones.[1][7][8]
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would exhibit characteristic signals for three distinct regions. The aromatic protons on the benzo-fused ring would appear as a series of multiplets between δ 7.0-8.0 ppm. The five protons of the benzyl group would also resonate in this aromatic region, typically around δ 7.3-7.4 ppm. A key singlet corresponding to the two benzylic protons (-O-CH₂-Ph) would be expected around δ 5.2 ppm. The two methylene groups of the dihydroquinoline ring (-CH₂-CH₂-) would likely appear as two distinct triplets around δ 4.0 ppm and δ 2.8 ppm, respectively.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum would show a signal for the ketonic carbonyl (C-4) around δ 195 ppm and the carbamate carbonyl around δ 154 ppm. The aromatic carbons would generate a cluster of signals between δ 115-140 ppm. The benzylic carbon (-O-C H₂-Ph) would be visible around δ 68 ppm, while the two aliphatic carbons of the dihydroquinoline ring would appear in the δ 25-45 ppm range.
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IR (Infrared) Spectroscopy: The IR spectrum would be dominated by two strong carbonyl absorption bands. The conjugated ketone (C=O at C-4) would appear around 1680-1700 cm⁻¹. The carbamate carbonyl (N-C=O) stretch would be observed at a higher wavenumber, typically in the 1710-1730 cm⁻¹ range.[7] Aromatic C-H and C=C stretching vibrations would also be present.
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MS (Mass Spectrometry): Electrospray ionization (ESI-MS) would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 282.1.
Synthesis and Purification
The synthesis of N-substituted 4-quinolones can be achieved through various established methodologies.[9] A robust and logical pathway to Benzyl 4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate involves a two-step process starting from aniline and a suitable β-ketoester, followed by N-protection.
Caption: Proposed synthetic workflow for the target compound.
Experimental Protocol: A Representative Synthesis
This protocol is a generalized procedure based on established chemical principles for this class of compounds.[3][10]
Part 1: Synthesis of 4-Oxo-1,4-dihydroquinoline
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Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, combine aniline (1.0 eq) and ethyl 3-oxobutanoate (1.1 eq) in toluene. Add a catalytic amount of p-toluenesulfonic acid.
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Condensation: Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap. Monitor the reaction by TLC until the starting aniline is consumed.
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Cyclization: Remove the toluene under reduced pressure. The resulting crude enamine intermediate is transferred to a high-temperature reaction vessel. Heat the oil to 250-260 °C in a suitable high-boiling solvent (e.g., diphenyl ether) for 30-60 minutes.
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Workup: Cool the reaction mixture to room temperature. The product often precipitates. Dilute with hexane or ether, filter the solid, and wash thoroughly to remove the solvent. The crude 4-oxo-1,4-dihydroquinoline can be purified by recrystallization.
Part 2: N-Benzyloxycarbonylation
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Reaction Setup: To a stirred suspension of 4-oxo-1,4-dihydroquinoline (1.0 eq) and potassium carbonate (1.5 eq) in anhydrous acetonitrile (ACN) or dimethylformamide (DMF), add benzyl chloroformate (1.2 eq) dropwise at 0 °C.
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Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
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Workup and Purification: Once the reaction is complete, filter off the inorganic salts. Evaporate the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent like dichloromethane or ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product, Benzyl 4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate, can be purified by column chromatography on silica gel.[11][12]
Chemical Reactivity and Derivatization Potential
The structure of Benzyl 4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate offers several sites for chemical modification, making it a versatile intermediate for building molecular complexity.
Caption: Potential sites for chemical derivatization.
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N-1 Position (Carbamate Group): The benzyl carbamate is a standard protecting group for amines. Its primary reaction is deprotection via catalytic hydrogenation (H₂, Pd/C), which cleanly yields the free N-H quinolone and toluene. This unmasks the secondary amine for further functionalization, such as N-alkylation or N-arylation.[1]
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C-3 Position (α-to-Ketone): The protons on the C-3 carbon are acidic and can be removed by a suitable base to form an enolate. This enolate can then react with various electrophiles, allowing for alkylation, acylation, or condensation reactions (e.g., aldol or Knoevenagel) at this position.
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C-4 Carbonyl Group: The ketone is susceptible to nucleophilic attack. It can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄). It can also undergo reactions typical of ketones, such as Wittig olefination to form an exocyclic double bond.
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Aromatic Ring (C-5 to C-8): The benzene ring can undergo electrophilic aromatic substitution reactions. The directing effects of the fused heterocyclic system will influence the regioselectivity of reactions like nitration, halogenation, or Friedel-Crafts acylation.
Applications in Research and Drug Discovery
While Benzyl 4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate is primarily a building block, its core scaffold is of significant interest. The 4-quinolone framework is central to many approved drugs, particularly in the antibiotic space (e.g., fluoroquinolones).[13] By modifying this core, medicinal chemists can explore new chemical space for various therapeutic targets.
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Antimicrobial Agents: The 4-quinolone core is a well-established pharmacophore for inhibiting bacterial DNA gyrase.[13] Derivatives could be synthesized and screened for activity against various bacterial strains.
-
Anticancer Therapeutics: Numerous quinoline and quinolone derivatives have demonstrated potent anticancer activity through various mechanisms, including kinase inhibition and interaction with DNA.[11][14] This scaffold can serve as a starting point for developing novel oncology drug candidates.
-
Antiviral Research: N-1 alkylated 4-oxoquinoline derivatives have been associated with antiviral activities, making this compound a relevant starting material for such investigations.[1]
-
CNS Disorders: The versatility of the quinolone scaffold allows for the development of compounds that can cross the blood-brain barrier, opening possibilities for targeting central nervous system disorders.[15]
Safety and Handling
Based on safety data for the compound and structurally related chemicals, the following precautions are advised.[6][16][17]
-
Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).[16] The compound is classified as an irritant.[6]
-
Precautionary Measures:
-
Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[16] Avoid formation of dust and aerosols. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[17]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[16] Keep away from strong oxidizing agents.[17]
-
First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[17] If inhaled, move to fresh air. If swallowed, rinse mouth with water and get medical help immediately.[16]
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Conclusion
Benzyl 4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate is a well-defined chemical entity with significant potential as a synthetic intermediate. Its value lies in the combination of the biologically relevant 4-quinolone core and the versatile N-benzyloxycarbonyl protecting group. A firm understanding of its synthesis, reactivity, and spectroscopic properties enables researchers to effectively incorporate this scaffold into complex molecular designs, paving the way for the discovery of novel therapeutic agents and chemical probes.
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- Fisher Scientific. (2025). SAFETY DATA SHEET - N-Benzyloxycarbonyl-4-piperidone.
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- MDPI. (2020). Bacterial Alkyl-4-quinolones: Discovery, Structural Diversity and Biological Properties.
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- RSC Medicinal Chemistry. (2024). Title of the article not available.
- Google Patents. (n.d.). US4822801A - 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents.
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- ChemRxiv. (n.d.). Prediction and experimental validation of drug candidates that bind specifically to the SARS-CoV-2 receptor-binding domain to prevent entry via Angiotensin-converting enzyme 2 (ACE2).
- PMC. (n.d.). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review.
- Binding Database. (n.d.). Various articles related to drug discovery.
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